molecular formula C2Cl2F4S2 B14743721 1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane CAS No. 2375-43-1

1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane

Cat. No.: B14743721
CAS No.: 2375-43-1
M. Wt: 235.1 g/mol
InChI Key: ICUFHLVJADQXJW-UHFFFAOYSA-N
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Description

1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane is a chemical compound characterized by the presence of chlorosulfanyl and tetrafluoroethane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane typically involves the reaction of tetrafluoroethylene with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the chlorosulfanyl groups to thiols.

    Substitution: The chlorosulfanyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane involves its reactivity with various molecular targets. The chlorosulfanyl groups can interact with nucleophiles, leading to the formation of new chemical bonds. The tetrafluoroethane backbone provides stability and resistance to degradation, making the compound suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide: Similar in structure but with different functional groups.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another compound with bis-functional groups but different reactivity and applications.

Uniqueness

1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane is unique due to its combination of chlorosulfanyl and tetrafluoroethane groups, providing a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2375-43-1

Molecular Formula

C2Cl2F4S2

Molecular Weight

235.1 g/mol

IUPAC Name

(2-chlorosulfanyl-1,1,2,2-tetrafluoroethyl) thiohypochlorite

InChI

InChI=1S/C2Cl2F4S2/c3-9-1(5,6)2(7,8)10-4

InChI Key

ICUFHLVJADQXJW-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)SCl)(F)(F)SCl

Origin of Product

United States

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